molecular formula C15H10FN3O2 B12116894 4-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

4-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B12116894
M. Wt: 283.26 g/mol
InChI Key: IGFIDHABDDLKOM-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a complex organic compound that contains several functional groups, including a fluorine atom, a phenyl ring, and an oxadiazole ring. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of anhydrous potassium carbonate in dry acetone, with refluxing for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in glioblastoma cells, suggesting their potential as anticancer agents .

2. Antimicrobial Properties
The oxadiazole derivatives have also shown promising antimicrobial activity. A study highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound exhibited low minimum inhibitory concentration (MIC) values, indicating potent antimicrobial effects . This positions it as a candidate for developing new antimicrobial therapies amid rising antibiotic resistance.

3. Anti-Diabetic Potential
In vivo studies using model organisms such as Drosophila melanogaster have indicated that certain oxadiazole derivatives can significantly lower glucose levels, showcasing their potential as anti-diabetic agents . This application is particularly relevant in the context of increasing diabetes prevalence globally.

Agricultural Applications

Herbicidal Activity
Research has identified N-(1,2,5-oxadiazol-3-yl)benzamides as effective herbicides for selective weed control in crops. These compounds demonstrate the ability to target specific weed species while minimizing harm to cultivated plants . This selective action is crucial for sustainable agricultural practices.

Material Science Applications

Fluorescent Materials
The incorporation of oxadiazole units into polymer matrices has been explored for creating fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable photophysical properties . The stability and efficiency of these materials make them suitable for advanced technological applications.

Case Studies

Study Focus Findings
Study on Anticancer Activity Evaluation of cytotoxic effects on glioblastomaSignificant apoptosis induction in cancer cells
Antimicrobial Screening Testing against bacterial and fungal strainsLow MIC values indicating potent antimicrobial activity
Anti-Diabetic Study In vivo effects on glucose levelsSignificant reduction in glucose levels in model organisms

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, while the oxadiazole ring contributes to its diverse biological activities .

Biological Activity

4-Fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antibacterial and anticancer effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a 4-fluoro substituent on a benzamide core, linked to a 1,2,5-oxadiazole ring. The oxadiazole moiety is known for enhancing biological activity due to its ability to interact with various biological targets.

Antibacterial Activity

Research indicates that oxadiazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

Table 1: Antibacterial Activity of Oxadiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
HSGN-237MRSA0.25 µg/mL
HSGN-238VRE0.5 µg/mL
4-Fluoro-N-(4-phenyl...)N. gonorrhoeaeTBD

Note: TBD indicates data yet to be determined in specific studies.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Oxadiazole derivatives have been reported to inhibit various cancer cell lines by targeting key enzymes involved in cancer progression. For instance, compounds within this class have shown effectiveness against prostate and colon cancer cell lines .

Table 2: Anticancer Activity of Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound APC-3 (Prostate)0.67
Compound BHCT-116 (Colon)0.80
4-Fluoro-N-(4-phenyl...)ACHN (Renal)TBD

The biological activity of this compound can be attributed to its ability to interfere with essential cellular mechanisms:

  • Enzyme Inhibition : This compound may inhibit critical enzymes such as topoisomerases and histone deacetylases, which are vital for cancer cell proliferation.
  • Membrane Disruption : The interaction with bacterial membranes can lead to increased permeability and eventual cell death in susceptible strains.
  • Cell Cycle Arrest : Some oxadiazole derivatives have been shown to induce apoptosis in cancer cells by disrupting their cell cycle progression.

Case Studies

A recent study evaluated the effects of various oxadiazole derivatives on different bacterial strains and cancer cell lines. The findings indicated that modifications in the substituents significantly influenced the biological activity:

  • Antibacterial Study : Compounds were tested against clinical isolates of MRSA and VRE, demonstrating a clear correlation between structural modifications and enhanced potency .
  • Anticancer Study : In vitro tests on several cancer cell lines revealed that specific substitutions at the benzamide moiety led to improved IC50 values compared to standard chemotherapeutics .

Properties

Molecular Formula

C15H10FN3O2

Molecular Weight

283.26 g/mol

IUPAC Name

4-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C15H10FN3O2/c16-12-8-6-11(7-9-12)15(20)17-14-13(18-21-19-14)10-4-2-1-3-5-10/h1-9H,(H,17,19,20)

InChI Key

IGFIDHABDDLKOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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